Quil A
Description
Properties
CAS No. |
66594-14-7 |
|---|---|
Molecular Formula |
C78H126O45 |
Molecular Weight |
1783.8 g/mol |
IUPAC Name |
[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4-[(2R,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aR,6aR,6aS,6bR,8aR,9S,10S,12aR)-10-[(2R,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9-formyl-5-hydroxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C78H126O45/c1-73(2)13-14-78(72(107)123-71-57(106)63(47(96)35(24-86)115-71)122-70-56(105)62(46(95)34(23-85)114-70)121-69-55(104)61(45(94)33(22-84)113-69)120-68-54(103)60(44(93)32(21-83)112-68)118-65-51(100)49(98)41(90)29(18-80)109-65)27(15-73)26-7-8-37-74(3)11-10-39(75(4,25-87)36(74)9-12-76(37,5)77(26,6)16-38(78)88)116-66-52(101)58(42(91)30(19-81)110-66)119-67-53(102)59(43(92)31(20-82)111-67)117-64-50(99)48(97)40(89)28(17-79)108-64/h7,25,27-71,79-86,88-106H,8-24H2,1-6H3/t27?,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38?,39+,40-,41-,42-,43-,44-,45-,46-,47-,48+,49+,50-,51-,52-,53-,54-,55-,56-,57-,58+,59+,60+,61+,62+,63+,64+,65+,66+,67+,68+,69+,70+,71+,74+,75+,76-,77-,78-/m1/s1 |
InChI Key |
UZQJVUCHXGYFLQ-AYDHOLPZSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC([C@@]5(C4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)O)O)O)C)C)(C)C=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O |
Canonical SMILES |
CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C=O)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)O)O)C)C(=O)OC9C(C(C(C(O9)CO)O)OC1C(C(C(C(O1)CO)O)OC1C(C(C(C(O1)CO)O)OC1C(C(C(C(O1)CO)O)OC1C(C(C(C(O1)CO)O)O)O)O)O)O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Quil A is typically extracted from the bark of the Quillaja saponaria Molina tree. The extraction process involves water extraction followed by purification through high-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) . The purified saponins are then lyophilized to obtain a stable, dry powder form .
Industrial Production Methods
In industrial settings, this compound is produced under Good Manufacturing Practice (GMP) conditions to ensure consistency and quality. The process involves the extraction of saponins from the Quillaja saponaria Molina tree, followed by purification and lyophilization . The final product is a lyophilized powder that can be reconstituted with water for use in vaccines and research applications .
Chemical Reactions Analysis
Types of Reactions
Quil A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the saponin structure to enhance its immunostimulatory properties .
Common Reagents and Conditions
Common reagents used in the chemical reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired modifications .
Major Products Formed
The major products formed from the chemical reactions of this compound include modified saponins with enhanced immunostimulatory properties. These modified saponins are used in various vaccine formulations to improve their efficacy .
Scientific Research Applications
Quil A has a wide range of scientific research applications, particularly in the fields of immunology, vaccine development, and veterinary medicine. It is used as an adjuvant in vaccines to enhance the immune response to antigens . This compound is also used in the formulation of immunostimulatory complexes (ISCOMs), which are particulate antigen delivery systems that co-deliver antigens and adjuvants . Additionally, this compound is used in research to study the mechanisms of immune activation and to develop new adjuvant formulations .
Mechanism of Action
Quil A exerts its effects by activating both the cell-mediated and antibody-mediated immune responses. When combined with cholesterol and phospholipids to form ISCOMs, this compound can activate a broad range of immune responses to viral, bacterial, parasitic, and tumor antigens . The saponins in this compound interact with the cell membrane, leading to the activation of immune cells and the production of cytokines and chemokines . This creates a local immune environment that enhances the immune response to the antigen .
Comparison with Similar Compounds
Comparison with Similar Compounds
Quil A vs. Freund’s Complete Adjuvant (FCA)
FCA, an oil-in-water emulsion containing inactivated mycobacteria, is a benchmark adjuvant for experimental immunology but is unsuitable for human or veterinary use due to severe local inflammation . Key comparative findings include:
While both adjuvants enhance antibody responses, FCA outperforms this compound in suppressing reproductive stages of Schistosoma japonicum, likely due to its prolonged antigen depot effect and broader cytokine induction . However, this compound’s safety profile and balanced immune activation make it preferable for therapeutic vaccines targeting intracellular pathogens or tumors .
This compound vs. Aluminum-Based Adjuvants
Inferred comparisons based on this compound’s mechanisms include:
- Immune Bias : Aluminum adjuvants primarily stimulate Th2 responses (IL-4, IL-5) and antibody production but weakly activate CTLs . This compound induces stronger Th1/CTL activity, critical for viral and cancer vaccines.
- Formulation : this compound’s ISCOM matrix enables cross-presentation of antigens via MHC-I, unlike alum, which relies on extracellular antigen uptake .
Key Research Findings
Cancer Immunotherapy
This compound-adjuvanted HPV16 E7Δ21–26 vaccines achieved 80–90% tumor protection in mice, correlating with high CTL activity and IgG2a/IgG1 ratios indicative of Th1 dominance .
Tables
Table 1: Comparative Immune Parameters of this compound and FCA in Schistosomiasis Models
| Metric | This compound | FCA |
|---|---|---|
| Antibody Titer | 1:51,200 | 1:25,600 |
| Reduction in Worm Burden | 46% | 42.9% |
| Reduction in LEPF | 8.5% | 23.9% |
| Key Cytokines | IL-2, IFN-γ | IL-4, IL-10 |
Table 2: this compound in Preclinical Vaccine Studies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
